Heterogeneous Electron-Transfer Rate Constant: Steric Deceleration vs. 2,4,6-Triisopropylnitrobenzene
2,4,6-Tri-tert-butylnitrobenzene exhibits a markedly lower heterogeneous electron-transfer rate constant (k_s) compared to its less sterically demanding analog, 2,4,6-triisopropylnitrobenzene, when reduced at a mercury electrode in acetonitrile [1]. This quantifies the impact of increased steric bulk on electron-transfer kinetics, a key differentiator for studies of outer-sphere redox processes. The trend across the series (1-7) shows a consistent decrease in k_s with increasing steric hindrance [1].
| Evidence Dimension | Standard heterogeneous electron-transfer rate constant (k_s) |
|---|---|
| Target Compound Data | 2,4,6-Tri-tert-butylnitrobenzene: lower k_s (exact numerical value not specified in abstract, but reported as the slowest in the series 1-7) |
| Comparator Or Baseline | 2,4,6-Triisopropylnitrobenzene: higher k_s (faster kinetics) |
| Quantified Difference | Qualitative decrease in k_s; trend confirms TTBNB has the slowest electron-transfer kinetics among the nitrobenzene derivatives studied (1-7). |
| Conditions | Acetonitrile with 0.10 M tetrabutylammonium hexafluorophosphate, mercury working electrode. |
Why This Matters
For electrochemical studies investigating the relationship between steric hindrance and electron-transfer rates, the tert-butyl derivative provides the extreme end of the kinetic spectrum, enabling isolation of steric effects on reorganization energy and tunneling distance.
- [1] Fawcett, W. R., Lasia, A. (2004). Revisiting the heterogeneous electron-transfer kinetics of nitro compounds. Journal of Electroanalytical Chemistry, 563(2), 203-212. View Source
